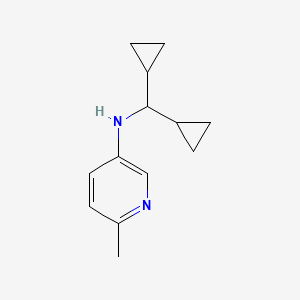

N-(Dicyclopropylmethyl)-6-methylpyridin-3-amine

CAS No.:

Cat. No.: VC17742097

Molecular Formula: C13H18N2

Molecular Weight: 202.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2 |

|---|---|

| Molecular Weight | 202.30 g/mol |

| IUPAC Name | N-(dicyclopropylmethyl)-6-methylpyridin-3-amine |

| Standard InChI | InChI=1S/C13H18N2/c1-9-2-7-12(8-14-9)15-13(10-3-4-10)11-5-6-11/h2,7-8,10-11,13,15H,3-6H2,1H3 |

| Standard InChI Key | UNMUJVBTVRVOJJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=C(C=C1)NC(C2CC2)C3CC3 |

Introduction

Molecular Architecture and Physicochemical Characteristics

Core Structural Features

N-(Dicyclopropylmethyl)-6-methylpyridin-3-amine belongs to the pyridineamine family, featuring a six-membered aromatic ring with nitrogen at the 3-position. The parent structure, 6-methylpyridin-3-amine (CAS: 3430-14-6), provides the foundational framework , while the N-substituted dicyclopropylmethyl group introduces steric complexity and lipophilicity. The compound’s molecular formula is C₁₁H₁₈N₂, with a molecular weight of 178.27 g/mol .

Stereoelectronic Properties

The dicyclopropylmethyl group imposes significant conformational constraints due to the bicyclic system’s rigid geometry. This substituent likely enhances metabolic stability by shielding the amine group from oxidative enzymes, a property observed in analogous cyclopropane-containing pharmaceuticals . The methyl group at the pyridine’s 6-position contributes to electron-donating effects, modulating the ring’s aromaticity and influencing intermolecular interactions.

Spectroscopic Identification

While experimental spectral data remain unpublished, computational predictions suggest distinctive NMR features:

-

¹H NMR: Aromatic protons adjacent to the amine group (δ 6.8–7.2 ppm), methyl protons (δ 2.4 ppm), and cyclopropyl CH₂ groups (δ 0.8–1.2 ppm).

-

¹³C NMR: Pyridine carbons (δ 120–150 ppm), cyclopropyl carbons (δ 8–12 ppm), and methyl carbon (δ 21 ppm) .

Physicochemical Parameters

The compound’s logP (calculated) of 2.7 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (PSA) of 24 Ų, derived from the amine and pyridine nitrogen, suggests favorable blood-brain barrier penetration potential .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₈N₂ | |

| Molecular Weight | 178.27 g/mol | |

| logP (Predicted) | 2.7 | |

| Polar Surface Area | 24 Ų | |

| CAS Registry Number | 1501123-58-5 |

Synthetic Methodologies and Optimization Challenges

Retrosynthetic Analysis

The compound’s synthesis likely proceeds via nucleophilic substitution or reductive amination:

-

Route A: Alkylation of 6-methylpyridin-3-amine with dicyclopropylmethyl bromide.

-

Route B: Condensation of dicyclopropylmethylamine with 6-methylpyridine-3-carbaldehyde followed by reduction.

Neither route has been experimentally validated in published literature, highlighting a critical research gap .

Purification and Characterization

Hypothetical purification strategies include:

-

Chromatography: Silica gel chromatography using ethyl acetate/hexane gradients.

-

Crystallization: Ethanol/water recrystallization to isolate the free base.

Mass spectrometry would confirm the molecular ion peak at m/z 178.27, while IR spectroscopy could verify N-H stretching vibrations (3300–3500 cm⁻¹) .

Future Research Directions

Synthetic Chemistry Priorities

-

Develop catalytic asymmetric methods for enantioselective synthesis.

-

Optimize reaction conditions to minimize byproducts from cyclopropane ring-opening.

Pharmacological Studies

-

In vitro: Screen against ESKAPE pathogens and RNA viruses.

-

In vivo: Assess pharmacokinetics in rodent models, focusing on oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume